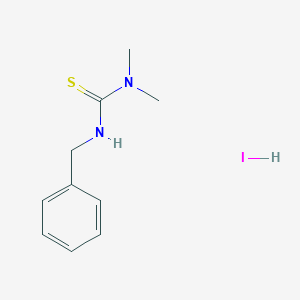

1-Benzyl-3,3-dimethylthiourea hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3,3-dimethylthiourea hydroiodide is a chemical compound with the CAS Number: 2741-14-2 . It has a molecular weight of 194.3 . The IUPAC name for this compound is N’-benzyl-N,N-dimethylthiourea .

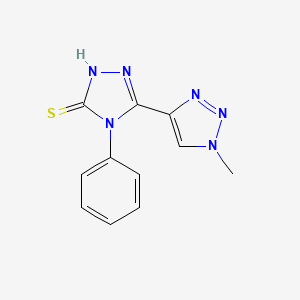

Molecular Structure Analysis

The InChI code for 1-Benzyl-3,3-dimethylthiourea is 1S/C10H14N2S/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) . This compound contains a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Physical and Chemical Properties Analysis

This compound is a powder with a melting point between 95-99°C .Scientific Research Applications

Corrosion Inhibition

1-Benzyl-3,3-dimethylthiourea derivatives have been studied for their corrosion inhibitory properties. For instance, derivatives like 1,3-dibenzylthiourea and 1-benzyl-3-diisopropylthiourea have been investigated as corrosion inhibitors for carbon steel in HCl solutions. These studies typically involve techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds in protecting metals from corrosion. The mode of action often involves the adsorption of these compounds onto the metal surface, forming a protective layer that reduces the rate of corrosion. The effectiveness of these inhibitors can be influenced by factors such as the molecular structure, the presence of functional groups, and the environmental conditions of the corrosion process (Torres et al., 2014).

Catalysis and Organic Synthesis

Thiourea derivatives, including those related to 1-Benzyl-3,3-dimethylthiourea, have been utilized in catalysis, particularly in enantio- and diastereoselective reactions. For example, bifunctional thioureas have been developed as catalysts for the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, showcasing high efficiency and selectivity. These catalysts enable the synthesis of compounds with significant stereochemical control, important for the production of pharmaceuticals and other biologically active molecules (Okino et al., 2005).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

3-benzyl-1,1-dimethylthiourea;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.HI/c1-12(2)10(13)11-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJCBKRMYJFTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NCC1=CC=CC=C1.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2825311.png)

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2825321.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)